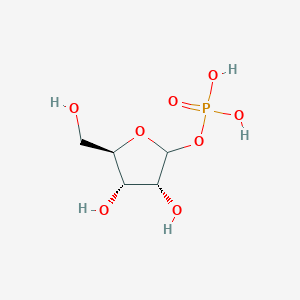
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione, also known as BRB-2 or pyrimidinedione, is a chemical compound with potential applications in scientific research. This molecule contains a pyrimidine ring and a benzoyl group, making it a unique structure for studying its properties and effects.
Mechanism of Action
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione is believed to work by binding to the active site of certain enzymes, inhibiting their function. It may also interact with DNA and other cellular components, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Research has shown that 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory effects in animal models. Additionally, 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its unique chemical structure, which allows for the study of its properties and effects. However, one limitation is that it may not be suitable for all types of experiments due to its specific properties and mechanisms of action.
Future Directions
There are several potential future directions for research involving 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is its use as a potential treatment for cancer, either alone or in combination with other therapies. Additionally, further studies could explore its potential use in the development of new materials for electronic and optical applications. Finally, research could investigate the potential use of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione as a diagnostic tool for detecting DNA damage in cells.
Synthesis Methods
The synthesis of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 2-bromobenzoyl chloride with 1,3,6-trimethyluracil in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure sample of 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione.
Scientific Research Applications
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has been studied for its potential use as a fluorescent probe for detecting DNA damage. It has also been investigated as a possible inhibitor of enzymes involved in cancer cell proliferation and as a potential anti-inflammatory agent. 5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione has also been explored for its use in the development of new materials for electronic and optical applications.
properties
Product Name |
5-(2-bromobenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione |
|---|---|
Molecular Formula |
C14H13BrN2O3 |
Molecular Weight |
337.17 g/mol |
IUPAC Name |
5-(2-bromobenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13BrN2O3/c1-8-11(13(19)17(3)14(20)16(8)2)12(18)9-6-4-5-7-10(9)15/h4-7H,1-3H3 |
InChI Key |
RQKINHRSSJIZAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)
![N'-{[(6-bromo-2-naphthyl)oxy]acetyl}-3-nitrobenzohydrazide](/img/structure/B227751.png)





![ethyl 5-hydroxy-2-methyl-1-[3-(4-nitroanilino)propyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B227795.png)

![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B227811.png)